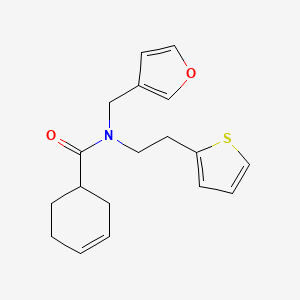
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H21N3O and a molecular weight of approximately 297.38 g/mol. Its structure includes a furan ring, a thiophene moiety, and a cyclohexene carboxamide backbone, contributing to its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to electron delocalization |
| Thiophene Moiety | Enhances interaction with biological targets |
| Cyclohexene Carboxamide Backbone | Provides stability and facilitates binding |
Antimicrobial Properties
Research indicates that derivatives of both furan and thiophene exhibit notable antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Studies have highlighted the anticancer potential of compounds containing furan and thiophene rings. For example, derivatives have been reported to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound may possess similar properties, warranting further investigation.
The biological activity of this compound is thought to involve:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Binding : Potential interactions with DNA could lead to disruption of replication processes in cancer cells.
- Cell Membrane Disruption : The lipophilic nature may allow the compound to integrate into cellular membranes, affecting permeability.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Derivative : Utilizing furan-based starting materials.
- Thiophene Coupling : Employing coupling agents to attach the thiophene moiety.
- Cyclization : Finalizing the cyclohexene structure through cyclization reactions.
Summary Table of Synthesis Steps
| Step | Reactants/Conditions | Yield |
|---|---|---|
| Furan Derivative Formation | Furan + Aldehyde + Catalyst | Moderate |
| Thiophene Coupling | Thiophene + Coupling Agent | High |
| Cyclization | Cyclohexene + Acid Catalyst | High |
Case Study 1: Antimicrobial Activity
A study conducted on structurally similar compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The tested derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting promising antimicrobial properties .
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that compounds similar to this compound induced apoptosis at concentrations as low as 5 µM after 48 hours of exposure .
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-18(16-5-2-1-3-6-16)19(13-15-9-11-21-14-15)10-8-17-7-4-12-22-17/h1-2,4,7,9,11-12,14,16H,3,5-6,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNRBZJJGUFSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














